8-Chloro-2,4-dimethylquinolin-7-ol
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Overview
Description
8-Chloro-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound that contains a quinoline ring with chlorine and hydroxyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,4-dimethylquinolin-7-ol typically involves the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction is usually carried out in diphenyl ether under reflux conditions for about 0.5 hours . Another method involves the use of trichlorophosphate as a reagent under reflux conditions for 3 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,4-dimethylquinolin-7-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for nucleophilic substitution and acids or electrophiles for electrophilic aromatic substitution. The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with a hydroxyl group would yield a hydroxyquinoline derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new drugs due to its unique structure.
Organic Synthesis: The compound can be used as an intermediate for the synthesis of other chemically interesting molecules.
Biological Studies: Its properties make it suitable for various biological assays and studies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,8-dimethylquinolin-4-ol
- 7-Chloro-2,8-dimethyl-4-hydroxyquinoline
- 7-Chloro-2,8-dimethyl-4-quinolinol
Uniqueness
The presence of both chlorine and hydroxyl groups in specific positions on the quinoline ring distinguishes it from other similar compounds .
Properties
CAS No. |
1378260-66-2 |
---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-2,4-dimethylquinolin-7-ol |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,1-2H3 |
InChI Key |
AOSVCXVISPDNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2Cl)O)C |
Origin of Product |
United States |
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